molecular formula C15H14F3NO2S B2816310 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1351585-18-6

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2816310
CAS RN: 1351585-18-6
M. Wt: 329.34
InChI Key: SGSXVSZCUNEOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Stearoyl-CoA Desaturase-1 Inhibition

The compound was identified as a potent and orally efficacious inhibitor of Stearoyl-CoA desaturase-1 (SCD-1), showing significant potential in decreasing the plasma desaturation index in murine models. This points towards its utility in researching metabolic disorders and related therapeutic interventions (Uto et al., 2009).

Bactericidal Activity

Research on substituted benzamides, including structures related to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, has demonstrated prospective bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in antimicrobial drug development (Zadrazilova et al., 2015).

Metalloligand Design for Magnets

Benzamide derivatives have been utilized in the design of anionic metalloligands for constructing single-molecule magnets (SMMs) and single-chain magnets (SCMs), particularly involving coordination to copper ions. This application is crucial for advancing magnetic storage materials and devices (Costes et al., 2010).

Synthesis of Radiopharmaceutical Precursors

The synthesis of radiolabeled benzamide derivatives, including those with structural similarities to the compound of interest, plays a critical role in developing diagnostic and therapeutic radiopharmaceuticals. This underscores the importance of such compounds in nuclear medicine and oncology research (Bobeldijk et al., 1990).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, related to the compound , have been synthesized and investigated for their gelation behavior. These studies are integral to understanding the role of non-covalent interactions in gel formation, with implications for materials science and nanotechnology (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-9-6-7-22-13(9)12(20)8-19-14(21)10-4-2-3-5-11(10)15(16,17)18/h2-7,12,20H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXVSZCUNEOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.